

Biochemical pathways involving (+-)-Methionine

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An In-depth Technical Guide to the Biochemical Pathways of (+-)-Methionine

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methionine is an essential, sulfur-containing amino acid that serves as a fundamental building block for proteins and as a critical node in cellular metabolism.[1][2] Beyond its role in protein synthesis, methionine is the precursor to S-adenosylmethionine (SAM), the universal methyl donor for a vast array of biological methylation reactions that are crucial for epigenetic regulation, including DNA and histone modification.[3][4][5] The metabolic fate of methionine is governed by a network of interconnected biochemical pathways, primarily the Methionine Cycle, the Transsulfuration Pathway, and the Methionine Salvage Pathway. These pathways are central to cellular homeostasis, regulating processes such as redox balance, polyamine synthesis, and the production of other vital metabolites like cysteine and glutathione. Dysregulation of methionine metabolism is implicated in numerous pathological conditions, including cancer and neurodegenerative diseases, making its pathways a key area of interest for therapeutic development.

The Methionine Cycle (SAM Cycle)

The Methionine Cycle is the central pathway of methionine metabolism, responsible for the production and recycling of S-adenosylmethionine (SAM). This cycle is intrinsically linked to the folate cycle and is paramount for maintaining the cellular "methylation potential," the ratio of SAM to its demethylated product, S-adenosylhomocysteine (SAH).

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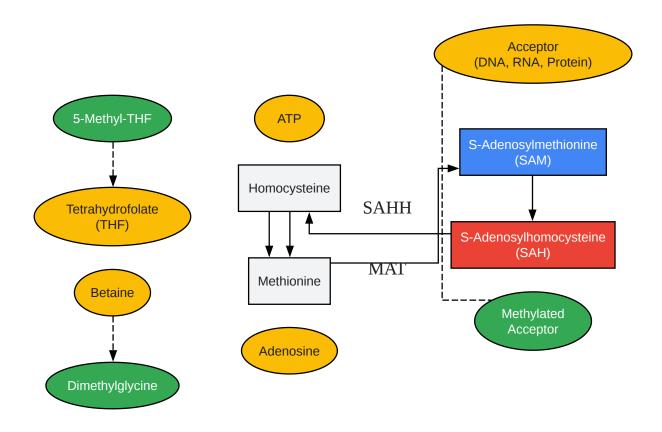
The cycle begins with the activation of methionine by ATP, a reaction catalyzed by the enzyme Methionine Adenosyltransferase (MAT), to form SAM. SAM then donates its methyl group to a wide range of acceptor molecules—including DNA, RNA, proteins, and lipids—in reactions catalyzed by various methyltransferases (MTs). This methyl transfer yields S-adenosylhomocysteine (SAH). SAH is a potent inhibitor of methyltransferases, and its efficient removal is critical. It is hydrolyzed by SAH hydrolase (SAHH) into homocysteine and adenosine. Homocysteine stands at a crucial metabolic branch point. To complete the cycle, it can be remethylated back to methionine by one of two enzymes:

- Methionine Synthase (MS): This ubiquitous enzyme uses 5-methyltetrahydrofolate (a
 derivative of the folate cycle) as the methyl donor and requires vitamin B12 (cobalamin) as a
 cofactor.
- Betaine Homocysteine Methyltransferase (BHMT): Primarily active in the liver and kidneys, this enzyme uses betaine as the methyl donor.

Alternatively, homocysteine can be directed out of the cycle and into the transsulfuration pathway.

Signaling Pathway Diagram: The Methionine Cycle





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Caption: The Methionine Cycle, illustrating the synthesis of SAM and regeneration of methionine.

Quantitative Data: Methionine Adenosyltransferase (MAT) Kinetics

MAT is a key regulatory enzyme in the cycle. In mammals, there are multiple isozymes with distinct kinetic properties, allowing for tissue-specific regulation.



Enzyme Isozyme	Substrate	Km or [S]0.5 (μM)	Kinetic Profile	Source Organism
MAT-I	L-Methionine	41	Michaelis- Menten	Rat Liver
MAT-II	L-Methionine	8	Negative Cooperativity	Rat Liver/Kidney
MAT-III	L-Methionine	215	Positive Cooperativity	Rat Liver
Table 1: Kinetic parameters of rat liver Methionine Adenosyltransfer ase (MAT) isozymes. Data sourced from.				

The Transsulfuration Pathway

When methionine is abundant, homocysteine can be irreversibly diverted from the methionine cycle into the transsulfuration pathway. This pathway catabolizes homocysteine and results in the de novo synthesis of the non-essential amino acid cysteine, which is a precursor for the critical antioxidant glutathione (GSH).

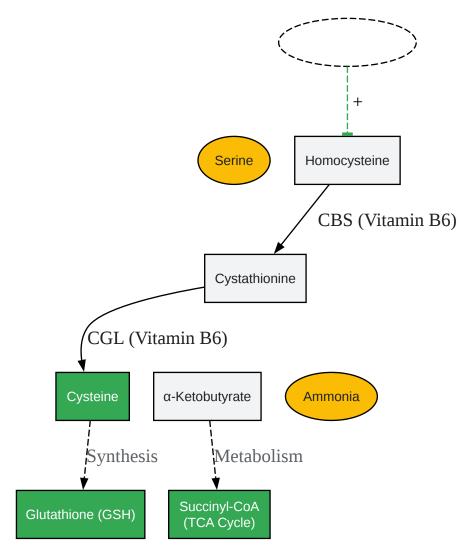
The pathway involves two key enzymatic steps that require vitamin B6 (in the form of pyridoxal phosphate) as a cofactor:

- Cystathionine β-synthase (CBS): This is the first and rate-limiting enzyme. It catalyzes the
 condensation of homocysteine and serine to form cystathionine. The activity of CBS is
 allosterically activated by SAM, linking the flux through this pathway to the cellular
 methylation status.
- Cystathionine γ -lyase (CGL): This enzyme cleaves cystathionine to produce cysteine, α -ketobutyrate, and ammonia.



The α -ketobutyrate produced can be further metabolized to propionyl-CoA and subsequently succinyl-CoA, which enters the Krebs cycle. This pathway is thus a major route for methionine degradation and plays a crucial role in maintaining cellular redox balance through the production of cysteine for glutathione synthesis.

Signaling Pathway Diagram: The Transsulfuration Pathway



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Caption: The Transsulfuration Pathway, converting homocysteine to cysteine.

The Methionine Salvage Pathway

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The Methionine Salvage Pathway, also known as the 5'-methylthioadenosine (MTA) cycle, is a critical recycling pathway present in most organisms. It regenerates methionine from MTA, a byproduct of polyamine and (in plants) ethylene biosynthesis. These biosynthetic pathways use SAM as a precursor, but not as a methyl donor. For polyamine synthesis, SAM is first decarboxylated by SAM decarboxylase to form decarboxylated SAM (dcSAM), which then serves as an aminopropyl group donor.

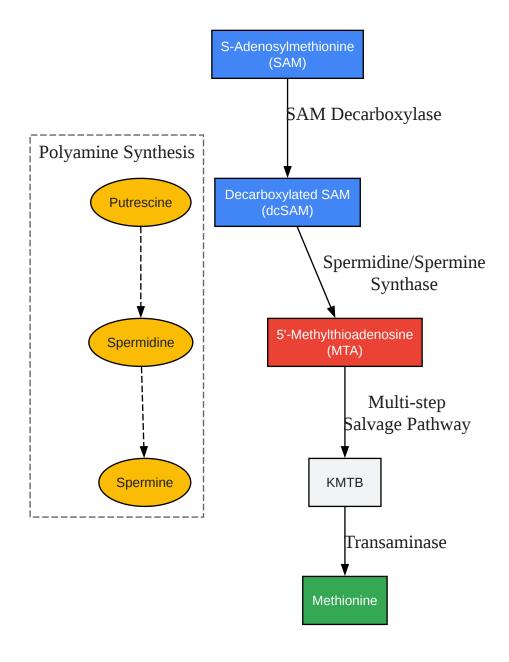
The salvage pathway is a multi-step process that converts MTA back into methionine. Key steps include:

- MTA is converted to 5'-methylthioribose-1-phosphate (MTR-1-P) by MTA phosphorylase.
- A series of subsequent enzymatic reactions convert MTR-1-P into 2-keto-4-methylthiobutyrate (KMTB).
- Finally, KMTB is transaminated, typically by a glutamine-dependent transaminase, to regenerate methionine.

This pathway is vital for conserving the metabolically expensive sulfur atom of methionine and for preventing the accumulation of MTA, which can inhibit cellular processes.

Signaling Pathway Diagram: Methionine Salvage and Polyamine Synthesis





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Caption: Link between polyamine synthesis and the Methionine Salvage Pathway.

Quantitative Data: Metabolic Flux

Metabolic flux analysis provides insights into the rates of metabolic reactions. Studies in human fibrosarcoma cells have quantified the relative flux through different branches of methionine metabolism.



Metabolic Flux	Percentage of Net Methionine Uptake	Cell Line	Notes
Transmethylation Flux	~15%	Human Fibrosarcoma (HT1080)	Represents the flux through the SAM cycle for methylation reactions.
Propylamine Transfer Flux	~15%	Human Fibrosarcoma (HT1080)	Represents the flux towards polyamine synthesis.
Table 2: Relative metabolic fluxes in methionine metabolism. Data sourced from.			

Experimental Protocols

Studying the intricate network of methionine metabolism requires sophisticated analytical techniques. Below are outlines of key experimental protocols.

Protocol 1: Quantifying Methionine Metabolic Fluxes using Stable Isotope Tracing and LC-MS

This method is used to determine the rates (fluxes) of different methionine pathways by tracking the incorporation of a labeled substrate (¹³C-methionine) into downstream metabolites.

Methodology:

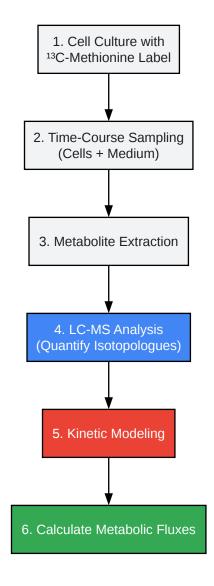
- Cell Culture: Culture cells (e.g., HT1080 fibrosarcoma cells) in standard growth medium. At the start of the experiment, switch the medium to one containing a known concentration of ¹³C-labeled methionine in place of unlabeled methionine.
- Time-Course Sampling: Collect samples of both the extracellular medium and intracellular metabolites at multiple time points (e.g., 0, 2, 4, 8, 24 hours) after the switch.



- Metabolite Extraction: For intracellular metabolites, rapidly quench metabolic activity (e.g., with cold methanol), lyse the cells, and extract the metabolites using a suitable solvent system (e.g., acetonitrile/methanol/water mixture).
- LC-MS Analysis: Analyze the extracts using Liquid Chromatography-Mass Spectrometry (LC-MS). Separate methionine and its related metabolites (e.g., SAM, SAH, homocysteine) using a suitable chromatography column (e.g., HILIC). Detect and quantify the different mass isotopologues (molecules containing different numbers of ¹³C atoms) for each metabolite.
- Data Analysis and Flux Calculation: Use the time-course data on the isotopic labeling
 patterns of intracellular and extracellular methionine to fit a kinetic model. This approach
 accounts for the mixing of intracellular and extracellular pools and allows for the calculation
 of fluxes through the transmethylation, transsulfuration, and salvage pathways.

Workflow Diagram: Metabolic Flux Analysis





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Caption: Workflow for ¹³C-based metabolic flux analysis of methionine pathways.

Protocol 2: Continuous Coupled Enzyme Assay for Methyltransferases

This protocol provides a real-time method for measuring the kinetic activity of methyltransferases (MTs), which are central to the Methionine Cycle. The assay couples the production of SAH to the oxidation of NAD(P)H, which can be monitored continuously by the change in absorbance at 340 nm.

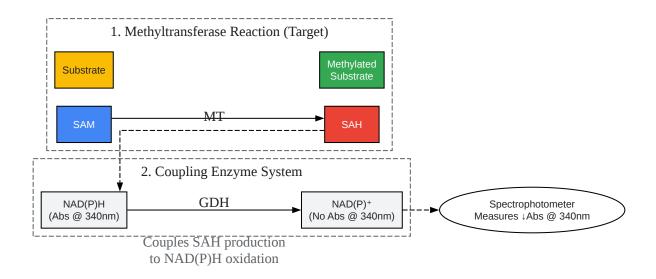
Methodology:



- Assay Principle: The assay relies on a three-enzyme coupling system. The SAH produced by the MT of interest is converted to homocysteine, which then reacts with α-ketoglutarate in a reaction catalyzed by glutamate dehydrogenase, oxidizing NAD(P)H to NAD(P)+.
- Reagent Preparation: Prepare a reaction buffer containing all components except the initiating substrate:
 - The methyltransferase enzyme to be assayed.
 - The methyl acceptor substrate (e.g., a specific peptide or DNA).
 - S-adenosylmethionine (SAM).
 - Coupling enzymes: SAH hydrolase, L-homocysteine desulfhydrase, glutamate dehydrogenase.
 - Cofactors and substrates for the coupling system: NAD(P)H, α-ketoglutarate, pyridoxal 5'phosphate.
- Kinetic Measurement:
 - Pipette the reaction mixture into a cuvette and place it in a spectrophotometer set to 340 nm.
 - Initiate the reaction by adding the final substrate (either SAM or the methyl acceptor).
 - Record the decrease in absorbance at 340 nm over time. The rate of this decrease is directly proportional to the rate of SAH production and thus to the activity of the methyltransferase.
- Data Analysis: Calculate the initial velocity (v₀) from the linear phase of the absorbance curve. By varying the concentration of one substrate while keeping others saturated, key kinetic parameters like Km and kcat can be determined using Michaelis-Menten analysis.

Workflow Diagram: Coupled Enzyme Assay





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Caption: Principle of the continuous coupled assay for methyltransferase activity.

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